molecular formula C6H6N2O2S B2362680 3-(Methylsulfanyl)pyrazine-2-carboxylic acid CAS No. 1341569-95-6

3-(Methylsulfanyl)pyrazine-2-carboxylic acid

Cat. No. B2362680
CAS RN: 1341569-95-6
M. Wt: 170.19
InChI Key: YYZCXPAYNLAMLU-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)pyrazine-2-carboxylic acid, also known as 3-MSPCA, is an organic compound with a molecular formula of C6H6N2O2S . It has a molecular weight of 170.19 .


Molecular Structure Analysis

The InChI code for 3-(Methylsulfanyl)pyrazine-2-carboxylic acid is 1S/C6H6N2O2S/c1-11-5-4 (6 (9)10)7-2-3-8-5/h2-3H,1H3, (H,9,10) .

It is stored at room temperature .

Scientific Research Applications

Tuberculostatic Activity

3-(Methylsulfanyl)pyrazine-2-carboxylic acid derivatives, such as methyl 2-(pyrazin-2-ylcarbonyl)hydrazinecarbodithioate and its analogues, have been studied for their tuberculostatic activity against Mycobacterium tuberculosis. These derivatives are related to classical (thio)amide-type tuberculostatics and show moderate activity, with their molecular structure playing a crucial role in this activity (Szczesio et al., 2011).

Catalytic Applications in Organic Synthesis

2-Carbamoylhydrazine-1-sulfonic acid, a related compound, has been used as a novel, mild, and biological-based nano organocatalyst. It has shown potential in the synthesis of various organic compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, under mild and solvent-free conditions (Zolfigol et al., 2015).

Crystal Engineering Strategies

Studies on the crystal structures of pyrazinecarboxylic acids, including derivatives of 3-(Methylsulfanyl)pyrazine-2-carboxylic acid, have been conducted to understand the recurrence of certain molecular patterns. These studies are significant for future crystal engineering strategies, as they reveal the molecular features correlating with supramolecular synthons (Vishweshwar et al., 2002).

Safety and Hazards

The safety information for 3-(Methylsulfanyl)pyrazine-2-carboxylic acid includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 3-(Methylsulfanyl)pyrazine-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of a group (in this case, the methylsulfanyl group) from one molecule (the 3-(Methylsulfanyl)pyrazine-2-carboxylic acid) to another (the target molecule) .

Biochemical Pathways

Given the compound’s structure and the known effects of similar compounds, it is likely that it may influence pathways involving sulfur metabolism . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methylsulfanyl)pyrazine-2-carboxylic acid are not yet fully characterized. As a small molecule, it is expected to have good absorption and distribution profiles. The presence of the carboxylic acid group may facilitate its metabolism, while the methylsulfanyl group may influence its excretion . These properties, along with others, will impact the bioavailability of the compound.

Result of Action

Given the compound’s structure and the known effects of similar compounds, it is likely that it may exert its effects through the modulation of sulfur metabolism . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methylsulfanyl)pyrazine-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

properties

IUPAC Name

3-methylsulfanylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZCXPAYNLAMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1341569-95-6
Record name 3-(methylthio)pyrazine-2-carboxylic acid
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